1-[1-(4-Chlorophenyl)sulfonylpyrrol-3-yl]ethanone
Description
Properties
IUPAC Name |
1-[1-(4-chlorophenyl)sulfonylpyrrol-3-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3S/c1-9(15)10-6-7-14(8-10)18(16,17)12-4-2-11(13)3-5-12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YITRXRFSEINDLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C=C1)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384135 | |
| Record name | MLS000849774 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26727932 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
175135-41-8 | |
| Record name | MLS000849774 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Pyrrole Sulfonylation
The foundational step involves reacting pyrrole with 4-chlorobenzenesulfonyl chloride under basic conditions. In a representative procedure, pyridine serves as both solvent and base, facilitating deprotonation of pyrrole’s NH group (pKa ~17) to generate a nucleophilic nitrogen. Heating the mixture under reflux (30–60 min) yields 1-(4-chlorophenylsulfonyl)pyrrole. This intermediate is isolated via precipitation in cold water, with yields exceeding 85%.
Reaction Conditions:
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Reagents: Pyrrole (1 equiv), 4-chlorobenzenesulfonyl chloride (1.2 equiv)
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Base/Solvent: Pyridine (10 vol)
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Temperature: Reflux (115°C)
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Time: 30–60 min
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Workup: Precipitation in ice water, filtration, recrystallization (ethanol)
Friedel-Crafts Acetylation
The electron-withdrawing sulfonyl group significantly reduces pyrrole’s reactivity, necessitating aggressive conditions for electrophilic substitution. Acetylation at the 3-position employs acetyl chloride () and a Lewis acid catalyst (e.g., ) under anhydrous conditions. Despite the deactivated ring, prolonged heating (4–6 hr) at 80–100°C in dichloromethane achieves moderate yields (50–60%). Regioselectivity arises from steric hindrance at the 2-position due to the bulky sulfonyl group, favoring 3-substitution.
Reaction Conditions:
-
Reagents: 1-(4-Chlorophenylsulfonyl)pyrrole (1 equiv), (2 equiv)
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Catalyst: (1.5 equiv)
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Solvent:
-
Temperature: 80–100°C
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Time: 4–6 hr
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Workup: Aqueous quenching, extraction, column chromatography (hexane/ethyl acetate)
Directed Acetylation of Pyrrole
To circumvent the deactivating effects of sulfonylation, acetylation is performed first. Protecting pyrrole’s NH with a tert-butoxycarbonyl (Boc) group enables regioselective Friedel-Crafts acetylation at the 3-position. The Boc group is subsequently removed under acidic conditions (e.g., in dioxane), yielding 3-acetylpyrrole.
Reaction Conditions:
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Protection: Pyrrole + Boc anhydride (1.2 equiv), DMAP (cat.), , rt, 12 hr
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Acetylation: Boc-protected pyrrole + (1.5 equiv), (1.5 equiv), , 0°C → rt, 4 hr
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Deprotection: 4M HCl/dioxane, rt, 2 hr
Sulfonylation of 3-Acetylpyrrole
The free NH of 3-acetylpyrrole reacts with 4-chlorobenzenesulfonyl chloride in pyridine, affording the target compound in 70–75% yield. The acetyl group’s electron-donating resonance effects marginally activate the nitrogen, enhancing reactivity toward sulfonyl chlorides.
Reaction Conditions:
-
Reagents: 3-Acetylpyrrole (1 equiv), 4-chlorobenzenesulfonyl chloride (1.1 equiv)
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Base/Solvent: Pyridine (8 vol)
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Temperature: Reflux (115°C)
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Time: 2 hr
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Workup: Ice-water precipitation, recrystallization (ethanol)
Alternative Multi-Component Strategies
Recent advances employ DABCO (1,4-diazabicyclo[2.2.2]octane) as a catalyst in one-pot syntheses. While primarily reported for pyrano[2,3-c]pyrazoles, analogous methodologies could theoretically assemble the pyrrole core with pre-installed substituents. For example, condensing 4-chlorobenzenesulfonamide, acetylacetone, and an aldehyde in the presence of DABCO may yield the target compound, though literature validation remains pending.
Analytical Characterization
Spectroscopic Data
Comparative Analysis of Methods
| Method | Yield (%) | Advantages | Limitations |
|---|---|---|---|
| Sequential Sulfonylation-Acetylation | 50–60 | Straightforward reagents | Low yield due to deactivated ring |
| Acetylation-Sulfonylation | 70–75 | Higher yield, better regioselectivity | Requires protective group chemistry |
| DABCO-Catalyzed Multi-Component | N/A | Potentially one-pot | Not yet demonstrated for this compound |
Mechanistic Insights
Sulfonylation Dynamics
The reaction of pyrrole with sulfonyl chlorides proceeds via a two-step mechanism: (1) base-induced deprotonation of pyrrole’s NH to form a pyrrolide ion, and (2) nucleophilic attack on the electrophilic sulfur of the sulfonyl chloride. Pyridine neutralizes the generated HCl, shifting equilibrium toward product formation.
Friedel-Crafts Acetylation
In the presence of , acetyl chloride forms a reactive acylium ion (), which undergoes electrophilic substitution at the pyrrole’s 3-position. Steric hindrance from the sulfonyl group and electronic effects dictate regioselectivity.
Industrial and Pharmacological Relevance
While the target compound’s bioactivity remains underexplored, structurally related sulfonylated pyrroles exhibit antimicrobial and antiviral properties . Efficient synthesis routes are critical for structure-activity relationship (SAR) studies and drug development pipelines.
Chemical Reactions Analysis
1-[1-(4-Chlorophenyl)sulfonylpyrrol-3-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[1-(4-Chlorophenyl)sulfonylpyrrol-3-yl]ethanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.
Biological Studies: Researchers study its interactions with biological macromolecules to understand its mechanism of action and potential as a drug candidate.
Mechanism of Action
The mechanism of action of 1-[1-(4-Chlorophenyl)sulfonylpyrrol-3-yl]ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonyl group is known to form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the chlorophenyl group may interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Pyrrole Core
1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one
- Structural Differences : Replaces the sulfonyl group with a 4-chlorophenyl and phenyl substituents, forming a dihydropyrrolone (partially saturated pyrrole) with a thiophene moiety.
- The thiophene introduces π-conjugation, altering redox properties .
- Applications : Used in studies of cyclization reactions with electron-deficient acetylenes .
1-[1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone
- Structural Differences: Contains methyl groups at the 2- and 5-positions of the pyrrole and a trifluoroethanone group.
- Electronic Effects: Methyl groups act as electron donors, countering the electron-withdrawing trifluoroethanone. This balance may enhance stability in catalytic environments .
- Molecular Weight: C14H11ClF3NO (MW: 313.7) vs.
1-{1-[4-Chloro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone
- Structural Differences: Incorporates a trifluoromethylphenyl group and a sulfanyl-linked benzothienopyrimidine.
- Applications: Likely explored as a kinase inhibitor due to the benzothienopyrimidine scaffold .
Functional Group Modifications
1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone
- Structural Differences : Replaces the pyrrole-sulfonyl core with a pyridine ring.
- Electronic Effects : Pyridine’s aromatic nitrogen enhances polarity and hydrogen-bonding capacity compared to pyrrole, affecting solubility and receptor binding .
- Applications: Potential intermediate in antipsychotic drug development .
1-(4-Chloro-3-fluorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone
- Structural Differences: Substitutes the pyrrole with an isoquinoline-sulfanyl system and adds a fluorine atom.
- Electronic Effects: Fluorine’s electronegativity increases oxidative stability, while the isoquinoline moiety may enhance fluorescence properties .
Physicochemical and Electronic Properties
*Estimated based on analogs.
Biological Activity
1-[1-(4-Chlorophenyl)sulfonylpyrrol-3-yl]ethanone is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, focusing on antibacterial, anti-inflammatory, and enzyme inhibition properties.
Chemical Structure
The compound can be represented by the following chemical structure:
Antibacterial Activity
Research has shown that derivatives of sulfonylpyrrole compounds exhibit significant antibacterial properties. A study synthesized a series of compounds, including those with the sulfonyl group, and tested their activity against various bacterial strains. The results indicated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects against other strains like Escherichia coli and Staphylococcus aureus .
Table 1: Antibacterial Activity of this compound Derivatives
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak |
| Staphylococcus aureus | Weak |
Enzyme Inhibition
The compound also exhibits promising enzyme inhibition properties. Specifically, it has been noted for its strong inhibitory effects on acetylcholinesterase (AChE) and urease. These enzymes are critical in various biological processes, including neurotransmission and urea metabolism, respectively. The synthesized compounds demonstrated strong binding interactions with these enzymes, suggesting their potential as therapeutic agents in treating conditions related to enzyme dysregulation .
Table 2: Enzyme Inhibition Activity
| Enzyme | Inhibition Activity |
|---|---|
| Acetylcholinesterase | Strong |
| Urease | Strong |
Case Studies
In a notable case study, researchers evaluated the pharmacological potential of a family of sulfonylpyrrole derivatives, including this compound. The study employed molecular docking techniques to understand the interaction between the compound and target enzymes. The results revealed that the compound formed stable complexes with both AChE and urease, indicating a high affinity that could be exploited for drug development .
Another investigation focused on the anti-inflammatory properties of similar compounds. The study found that these derivatives could significantly reduce inflammation markers in vitro, suggesting their potential application in treating inflammatory diseases .
Q & A
Q. Key Considerations :
- Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.
- Monitor reaction progress via TLC or HPLC to optimize yield (target >85%).
- Purify intermediates via column chromatography or recrystallization to avoid cross-contamination.
Reference : Multi-step synthesis strategies for analogous pyrrole derivatives are detailed in .
Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and 2D techniques (HSQC, HMBC) to resolve overlapping signals from the pyrrole ring and sulfonyl group.
- 19F NMR (if fluorinated analogs are present): Confirm substituent positions.
- X-ray Crystallography : Resolve molecular geometry and confirm sulfonyl group orientation. Use SHELXTL or similar software for structure refinement .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (±5 ppm error).
Data Interpretation Example :
Aromatic protons in the 4-chlorophenyl group typically appear as doublets (δ 7.4–7.6 ppm), while pyrrole protons resonate at δ 6.2–6.8 ppm.
Reference : Crystallographic data for related sulfonylated pyrroles is available in .
Basic: What are the key physicochemical properties of this compound, and how do substitutions influence them?
Methodological Answer:
| Property | Value | Measurement Technique |
|---|---|---|
| Melting Point | 237–244°C (predicted) | Differential Scanning Calorimetry (DSC) |
| LogP (Lipophilicity) | ~2.8 (calculated) | Reverse-phase HPLC |
| Solubility | <0.1 mg/mL in H₂O | Shake-flask method |
Q. Substitution Effects :
- Electron-withdrawing groups (e.g., sulfonyl) reduce basicity of the pyrrole nitrogen.
- Chlorophenyl groups enhance thermal stability but reduce aqueous solubility.
Reference : Physicochemical data for analogs are reported in .
Advanced: How can researchers resolve contradictions in spectral data or unexpected reactivity?
Methodological Answer:
- Case Study : Discrepancies in NMR integration ratios may arise from dynamic rotational isomerism of the sulfonyl group.
- Solution : Variable-temperature NMR (VT-NMR) to observe coalescence temperatures and calculate energy barriers.
- Unexpected Reactivity : If acetylated intermediates degrade, assess:
- Protecting Groups : Use tert-butyldimethylsilyl (TBS) groups to shield reactive sites.
- Reaction Quenching : Rapid cooling and neutralization to stabilize products.
Reference : Strategies for analyzing dynamic NMR effects are discussed in .
Advanced: What strategies are used to evaluate bioactivity and structure-activity relationships (SAR)?
Methodological Answer:
In Vitro Assays :
- Enzyme inhibition (e.g., kinase assays) with IC₅₀ determination.
- Cytotoxicity profiling using MTT/WST-1 assays on cancer cell lines.
SAR Workflow :
- Synthesize analogs with modifications (e.g., replacing Cl with F, varying sulfonyl groups).
- Compare logP, IC₅₀, and binding affinities to identify critical substituents.
Example : Pyridinyl and triazole substituents (as in ) enhance binding to hydrophobic enzyme pockets.
Reference : Bioactivity evaluation of sulfonamide derivatives is outlined in .
Advanced: How can computational modeling predict reactivity or biological interactions?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study sulfonyl group electronic effects.
- Molecular Docking : Use AutoDock Vina to simulate binding with target proteins (e.g., COX-2). Focus on hydrogen bonds between the sulfonyl group and Arg120.
- MD Simulations : Analyze stability of protein-ligand complexes over 100 ns trajectories.
Software : Gaussian 16, Schrödinger Suite, GROMACS.
Reference : Computational approaches for pyrrole derivatives are validated in .
Basic: What safety protocols are essential for handling this compound in research settings?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods for weighing and reactions.
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
- Storage : In airtight containers under desiccation (≤4°C).
Reference : Safety guidelines for sulfonylated compounds are provided in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
